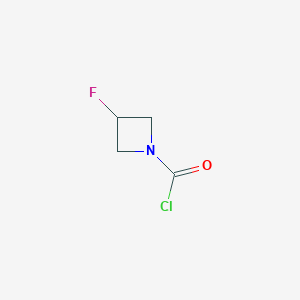

3-Fluoroazetidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Fluoroazetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2287285-33-8 . It has a molecular weight of 137.54 . The compound is used in laboratory chemicals .

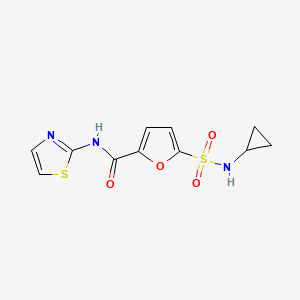

Molecular Structure Analysis

The IUPAC name of this compound is 3-fluoroazetidine-1-carbonyl chloride . The InChI code is 1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Medicinal Chemistry

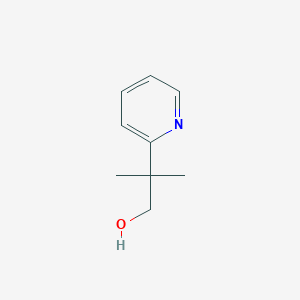

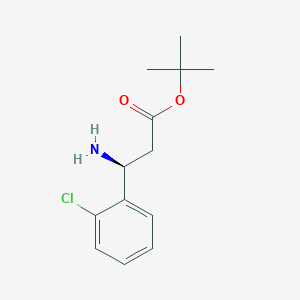

Building Blocks in Medicinal Chemistry : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the utility of fluorinated azetidines as building blocks in medicinal chemistry. This compound, a cyclic fluorinated beta-amino acid, highlights the strategic incorporation of fluorine into bioactive molecules to modulate their properties (Van Hende et al., 2009).

Catalysis and Synthesis : The use of (2-fluoro)allyl chloride in iridium-catalyzed reactions demonstrates the synthesis of syn-3-fluoro-1-alcohols, showcasing innovative approaches to introducing fluorine into organic molecules through catalysis (Hassan et al., 2012).

Fluorination Techniques : Oxidative aliphatic C-H fluorination catalyzed by a manganese porphyrin complex represents a significant advancement in the field of fluorination, enabling the direct introduction of fluorine atoms into aliphatic hydrocarbons under mild conditions (Liu et al., 2012).

Advanced Materials and Chemical Analysis

Fluorinated Radicals in Organic Synthesis : The use of fluoroalkylsulfonyl chlorides for atom transfer radical addition (ATRA) reactions under photochemical conditions highlights the role of fluorinated compounds in the development of advanced materials and organic synthesis methodologies (Tang & Dolbier, 2015).

Structural Analysis and Molecular Interactions : The study of intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings contributes to our understanding of the structural influence and potential applications of fluorinated compounds in designing new molecules with specific properties (Gooseman et al., 2006).

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

Azetidines, including “3-Fluoroazetidine-1-carbonyl chloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their unique reactivity and potential applications .

Wirkmechanismus

Target of Action

It is known that 3-fluoropyrrolidines and 3-fluoroazetidines, which are structurally similar to 3-fluoroazetidine-1-carbonyl chloride, are recognized as valuable building blocks in physiologically active compounds .

Mode of Action

It is known that the key steps in the synthesis of related compounds include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .

Biochemical Pathways

It is known that 3-fluoropyrrolidines and 3-fluoroazetidines, which are structurally similar to 3-fluoroazetidine-1-carbonyl chloride, are involved in various biochemical pathways .

Result of Action

It is known that 3-fluoropyrrolidines and 3-fluoroazetidines, which are structurally similar to 3-fluoroazetidine-1-carbonyl chloride, exhibit interesting biological activities .

Eigenschaften

IUPAC Name |

3-fluoroazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYUNHIBIGNWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroazetidine-1-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)

![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)

![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2745049.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)

![N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2745056.png)